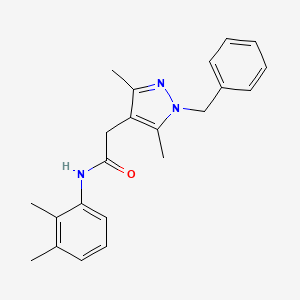
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C₂₂H₂₅N₃O and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide belongs to a class of pyrazole derivatives that have garnered attention due to their potential biological activities, particularly in cancer treatment and autophagy modulation. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O |
| Molecular Weight | 290.38 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C(=O)N(Cc1ccccc1)C(=N)c2cn(c(c2C)C)C |
Antiproliferative Activity
Research has indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies on related compounds have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2), suggesting that this class of compounds may serve as effective anticancer agents.
- Mechanism of Action :
- mTORC1 Inhibition : The compound appears to inhibit the mTORC1 pathway, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy, a cellular process that degrades and recycles cellular components.
- Autophagic Flux Disruption : Evidence suggests that the compound disrupts autophagic flux by interfering with mTORC1 reactivation during starvation/refeed conditions. This results in the accumulation of LC3-II and abnormal LC3-labeled punctae within cells, indicating impaired autophagic degradation processes .
Structure-Activity Relationship (SAR)
Preliminary SAR studies indicate that modifications in the pyrazole and acetamide moieties significantly influence biological activity. The presence of specific substituents on the benzyl and dimethylphenyl groups enhances antiproliferative potency and metabolic stability.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Study 1 : A study published in Molecules demonstrated that related compounds exhibited IC50 values below 0.5 µM against MIA PaCa-2 cells, with significant effects on cell cycle progression and apoptosis induction .
- Study 2 : Another research article highlighted the compound's ability to modulate autophagy in cancer cells, suggesting it may act as a dual-action agent by promoting both apoptosis and autophagic cell death .
Potential Therapeutic Applications
Given its biological activity, this compound has potential applications in:
- Cancer therapy as an antiproliferative agent.
- Modulating autophagy in diseases where autophagy plays a protective or detrimental role.
Propiedades
IUPAC Name |
2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15-9-8-12-21(16(15)2)23-22(26)13-20-17(3)24-25(18(20)4)14-19-10-6-5-7-11-19/h5-12H,13-14H2,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLAYVZGQCKLKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=C(N(N=C2C)CC3=CC=CC=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













